molecular formula C21H20N4O3 B5565246 2-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone

2-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone

Cat. No. B5565246
M. Wt: 376.4 g/mol
InChI Key: YEBWUKUQYWGPAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phthalazinone derivatives, including compounds related to the target molecule, often involves multi-step chemical reactions, including condensation, Mannich reactions, and cyclization processes. For instance, the synthesis of 1(2H)-phthalazinone derivatives can proceed through the condensation of appropriate precursors with secondary amines and formaldehyde, yielding N-Mannich bases, or through cyanoethylation processes (Mustafa et al., 1964). Another approach involves the Biginelli reaction for the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moieties, showcasing the diversity of synthetic routes available for compounds with structural similarities (Bhat et al., 2018).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and crystallographic studies, provides insights into the configuration and conformation of phthalazinone derivatives. The structural elucidation of polymers derived from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine reveals the bonding patterns and molecular geometry crucial for understanding the chemical behavior of these compounds (Paventi et al., 1996).

Chemical Reactions and Properties

Phthalazinone derivatives undergo various chemical reactions, including Mannich reactions leading to N-Mannich bases and cyanoethylated products, highlighting the reactive nature of these compounds and their potential for further chemical modifications (Mustafa et al., 1964). Furthermore, the interaction of phthalazinone derivatives with aromatic thiols and subsequent reactions demonstrate the versatility of these compounds in synthetic chemistry (Mustafa et al., 1964).

Physical Properties Analysis

The physical properties of phthalazinone derivatives, such as solubility, glass transition temperatures, and thermal stability, are influenced by their molecular structure. Polymers containing the phthalazinone moiety exhibit high thermal stability and glass transition temperatures, making them suitable for applications requiring materials with excellent heat resistance (Liu et al., 2011).

Chemical Properties Analysis

The chemical properties of phthalazinone derivatives, including their reactivity towards various chemical reagents and potential for forming diverse chemical structures, are crucial for their application in synthetic chemistry. The reactivity of these compounds in Mannich reactions and their ability to form complex structures through cyclization and other reactions highlight their chemical versatility (Mustafa et al., 1964).

Scientific Research Applications

Synthesis and Characterization

In the domain of synthetic chemistry, derivatives related to "2-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone" have been synthesized through innovative methods, contributing to the broader field of organic synthesis. For instance, the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety demonstrates an efficient method yielding compounds in good yield. These synthetic pathways offer a foundation for further chemical modifications and applications in drug development and material science (Bhat et al., 2018).

Pharmacological Potential

Several studies have focused on the pharmacological potential of compounds structurally related to "2-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone." For example, research on phthalimide and isoindolinone derivatives bridged to 4-(1,2-benzisothiazol-3-yl)-1-piperazinyl has shed light on their ability to act as antipsychotic agents. These studies have indicated that modifications in the linking bridge between the core structure and piperazine moiety can significantly affect the biological activity of these compounds, suggesting their potential as antipsychotic drugs with optimal activity and selectivity (Norman et al., 1996).

Material Science Applications

In material science, derivatives of "2-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone" have been utilized to synthesize polyamides with potential applications in various industries. For instance, the synthesis of polyamides containing theophylline and thymine demonstrates the versatility of these derivatives in creating polymers with specific properties. These polymers, with molecular weights ranging from 2000 to 6000, exhibit solubility in DMSO, formic acid, and water, indicating their potential for various technological applications (Hattori & Kinoshita, 1979).

properties

IUPAC Name

2-[2-[4-(4-methylphenyl)-3-oxopiperazin-1-yl]-2-oxoethyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-15-6-8-17(9-7-15)24-11-10-23(13-20(24)27)19(26)14-25-21(28)18-5-3-2-4-16(18)12-22-25/h2-9,12H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBWUKUQYWGPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CN3C(=O)C4=CC=CC=C4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone

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